Diastereomer-Specific Activation of Phenylalanine Hydroxylase: 30-Fold Difference
The diastereomers of phenylserine exhibit a dramatic difference in their ability to activate rat liver phenylalanine hydroxylase. Preincubation of the enzyme with erythro-phenylserine leads to a 26-fold increase in activity, while threo-phenylserine is a very poor activator. The concentration required for half-maximal activation (A0.5) was determined to be 0.2 mM for erythro-phenylserine compared to 6 mM for threo-phenylserine, a 30-fold difference in potency [1]. This establishes that the diastereomeric form, not just the molecular composition, dictates biological function.
| Evidence Dimension | Enzyme activation potency (A0.5 value) |
|---|---|
| Target Compound Data | A0.5 = 6 mM (threo-phenylserine) |
| Comparator Or Baseline | erythro-phenylserine; A0.5 = 0.2 mM |
| Quantified Difference | 30-fold higher potency for erythro form |
| Conditions | Rat liver phenylalanine hydroxylase assay with BH4 cofactor |
Why This Matters
This data is critical for selecting the correct stereoisomer for studies on phenylalanine hydroxylase, as substituting one diastereomer for another will yield drastically different, and likely erroneous, results.
- [1] Phillips, R. S., & Kaufman, S. (1984). The interaction of aromatic amino acids with rat liver phenylalanine hydroxylase. *Journal of Biological Chemistry*, 259(4), 2474-2479. View Source
